molecular formula C50H71ClN2O13 B12391895 PhosTAC3

PhosTAC3

Cat. No.: B12391895
M. Wt: 943.6 g/mol
InChI Key: URAXYIMEKGUPKY-WTQYMLSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PhosTAC3 is a phosphorylation targeting chimera molecule, composed of a linker with three polyethylene glycol groups. This compound is known for its ability to induce dephosphorylation of specific proteins, such as programmed cell death protein 4 and forkhead box O3a . This compound is primarily used in scientific research to study protein phosphorylation and dephosphorylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: PhosTAC3 is synthesized through a series of chemical reactions involving the coupling of a linker molecule with three polyethylene glycol groups. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The final product is purified using chromatographic techniques to ensure high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to produce this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: PhosTAC3 primarily undergoes phosphorylation and dephosphorylation reactions. These reactions involve the addition or removal of phosphate groups from proteins, which can alter their activity and function .

Common Reagents and Conditions:

    Phosphorylation: Typically involves the use of adenosine triphosphate as a phosphate donor and kinase enzymes to catalyze the reaction.

    Dephosphorylation: Involves the use of phosphatase enzymes to remove phosphate groups from proteins.

Major Products Formed: The major products of these reactions are the phosphorylated or dephosphorylated forms of the target proteins, which can have different biological activities and functions .

Scientific Research Applications

PhosTAC3 has a wide range of applications in scientific research, including:

Mechanism of Action

PhosTAC3 exerts its effects by targeting specific proteins for dephosphorylation. It recruits serine/threonine phosphatases to the phosphorylated substrates, facilitating the removal of phosphate groups. This process can modulate the activity of the target proteins and influence various cellular pathways .

Comparison with Similar Compounds

  • PhosTAC1
  • PhosTAC2
  • Kinase inhibitors such as imatinib and dasatinib

PhosTAC3’s specificity and targeted action make it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C50H71ClN2O13

Molecular Weight

943.6 g/mol

IUPAC Name

[(1R)-1-[3-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C50H71ClN2O13/c1-7-40(38-33-45(59-4)48(61-6)46(34-38)60-5)49(55)53-24-12-10-17-41(53)50(56)66-42(20-18-36-19-21-43(57-2)44(31-36)58-3)37-15-14-16-39(32-37)65-35-47(54)52-23-26-63-28-30-64-29-27-62-25-13-9-8-11-22-51/h14-16,19,21,31-34,40-42H,7-13,17-18,20,22-30,35H2,1-6H3,(H,52,54)/t40-,41-,42+/m0/s1

InChI Key

URAXYIMEKGUPKY-WTQYMLSTSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCCCCCCl

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCCCCCCl

Origin of Product

United States

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